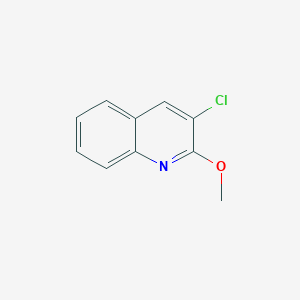

Quinoline, 3-chloro-2-methoxy-

Description

Significance of Quinoline (B57606) Derivatives in Heterocyclic Chemistry

Quinoline and its derivatives are fundamental scaffolds in heterocyclic chemistry due to their widespread presence in natural products and their diverse applications. orientjchem.orgnih.govresearchgate.netnumberanalytics.comresearchgate.net The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a key structural motif in many biologically active compounds. nih.govnumberanalytics.com This has led to extensive research into their synthesis and functionalization.

Historically, the importance of quinoline derivatives is highlighted by their use in medicinal chemistry, with notable examples including antimalarial agents like quinine (B1679958) and chloroquine, as well as various anticancer and antimicrobial drugs. nih.govnumberanalytics.com The versatility of the quinoline scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its properties for various applications in drug discovery and materials science. orientjchem.orgnumberanalytics.com

Rationale for Investigating Halogenated and Alkoxy-Substituted Quinoline Systems

The introduction of halogen and alkoxy substituents onto the quinoline ring system significantly influences its chemical reactivity and biological activity. Halogenated quinolines, for instance, are crucial intermediates in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted quinolines that would be difficult to synthesize by other means. researchgate.net The presence of a halogen atom can also enhance the pharmacological properties of quinoline derivatives. orientjchem.orgrsc.org

Alkoxy-substituted quinolines are also of great interest. The methoxy (B1213986) group in Quinoline, 3-chloro-2-methoxy- can influence the molecule's electronic properties and its interactions with biological targets. orientjchem.org For example, studies have shown that methoxy groups at certain positions on the quinoline ring can improve the antitumor activity of the compound. orientjchem.org The investigation of quinoline systems bearing both halogen and alkoxy groups, such as Quinoline, 3-chloro-2-methoxy-, is therefore driven by the potential to create novel molecules with unique and desirable properties for various applications.

Scope and Research Objectives for Quinoline, 3-chloro-2-methoxy-

Research into Quinoline, 3-chloro-2-methoxy- is focused on understanding its synthesis, reactivity, and potential as a precursor for more complex molecular architectures. Key research objectives include the development of efficient and regioselective methods for its synthesis. A common synthetic route involves the Vilsmeier-Haack reaction of acetanilides to produce 2-chloroquinoline-3-carbaldehydes, which can then be further modified. ajgreenchem.combohrium.comresearchgate.netresearchgate.net

Another primary objective is to explore the reactivity of the chloro and methoxy substituents. The chlorine atom at the 3-position can be a site for nucleophilic substitution or can participate in cross-coupling reactions. researchgate.net The methoxy group at the 2-position can influence the reactivity of the quinoline ring and can potentially be cleaved to yield the corresponding quinolone.

The overarching goal of this research is to leverage the unique chemical properties of Quinoline, 3-chloro-2-methoxy- to synthesize novel compounds with potential applications in medicinal chemistry and materials science. This includes the design and synthesis of new quinoline derivatives with enhanced biological activities or specific photophysical properties. researchgate.net

Interactive Data Tables

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIHYJGSUSUAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Quinoline, 3 Chloro 2 Methoxy and Its Precursors

Strategies for Constructing the 3-Chloroquinoline (B1630576) Core

The formation of the 3-chloroquinoline skeleton is a critical phase in the synthesis. This is often achieved through cyclization reactions that build the quinoline (B57606) ring system while incorporating the chlorine atom at the C-3 position or a functional group that can be later converted to a chloro group.

Vilsmeier-Haack Cyclization Approaches to 2-Chloro-3-formylquinolines

The Vilsmeier-Haack reaction is a powerful and widely used method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides (acetanilides). This one-pot reaction utilizes the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to effect both cyclization and formylation.

The general procedure involves treating a substituted acetanilide (B955) with the Vilsmeier reagent (POCl₃/DMF). The reaction mixture is typically heated, often at temperatures between 80-90°C, for several hours to afford the corresponding 2-chloro-3-formylquinoline in moderate to good yields. This method is valued for its efficiency in constructing the functionalized quinoline core in a single step from simple precursors. The resulting 2-chloro-3-formylquinoline is a versatile intermediate, where the chloro group at C-2 and the formyl group at C-3 are amenable to a wide range of chemical transformations.

| Starting Material | Reagents | Product | Yield (%) | Ref |

| Acetanilide | POCl₃, DMF | 2-Chloro-3-formylquinoline | Good to Moderate | |

| m-Methoxyacetanilide | POCl₃, DMF | 2-Chloro-8-methoxy-3-formylquinoline | Good | |

| Deactivated Acetanilides | POCl₃, DMF, Micellar Media (CTAB, SDS) | Corresponding 2-Chloro-3-formylquinolines | Good |

The Vilsmeier-Haack cyclization of substituted acetanilides exhibits distinct regioselectivity, which is primarily governed by the electronic nature of the substituents on the aniline (B41778) ring. The cyclization step, an intramolecular electrophilic substitution, is directed by these substituents.

Electron-donating groups (EDGs) on the aromatic ring of the acetanilide generally facilitate the cyclization and lead to good yields. When an acetanilide with an EDG at the meta-position is used, the cyclization preferentially occurs at the para-position relative to the activating group, which is the more electron-rich and sterically accessible ortho-position to the acetamido group. For example, the cyclization of m-methoxyacetanilide yields primarily the 8-methoxy-substituted quinoline. Conversely, strongly deactivating groups on the acetanilide can hinder the reaction or lead to the formation of side products. However, modifications to the reaction conditions, such as the use of micellar media (e.g., CTAB, SDS), have been shown to successfully promote the cyclization of even deactivated acetanilides to yield the desired 2-chloro-3-formylquinolines in good yields.

The mechanism of the Vilsmeier-Haack reaction for the formation of 2-chloro-3-formylquinolines from acetanilides is a multi-step process.

Formation of the Vilsmeier Reagent : The reaction begins with the activation of DMF by POCl₃ to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.

Reaction with Acetanilide : The acetanilide acts as the nucleophile. The oxygen atom of the acetamido group attacks the Vilsmeier reagent. This is followed by a series of rearrangements and the action of another equivalent of the Vilsmeier reagent, leading to a dichlorinated, diformylated intermediate.

Electrophilic Cyclization : The key ring-closing step involves an intramolecular electrophilic attack from one of the activated formyl groups onto the electron-rich aromatic ring of the acetanilide derivative. This cyclization forms the new heterocyclic ring.

Aromatization : The cyclized intermediate then undergoes dehydration and elimination of HCl to achieve aromatization, resulting in the stable 2-chloro-3-formylquinoline product. The chlorine atom at the C-2 position and the formyl group at the C-3 position are introduced during this cascade process.

Alternative Cyclization and Ring-Formation Protocols for Halogenated Quinolines

While the Vilsmeier-Haack reaction is a prominent route, other synthetic strategies exist for constructing the halogenated quinoline core. These methods provide alternative pathways that can be advantageous depending on the desired substitution pattern and available starting materials.

Friedländer Annulation : This classical method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. By using appropriately halogenated precursors, this reaction can be adapted to synthesize halogenated quinolines.

Electrophilic Cyclization of N-(2-Alkynyl)anilines : Substituted quinolines can be synthesized through the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. Using halogenating agents like iodine monochloride (ICl) or bromine (Br₂) as the electrophile allows for the direct incorporation of a halogen at the C-3 position of the quinoline ring under mild conditions.

Domino Reactions of Halopyridines : A domino process involving the Michael addition of nitromethane (B149229) to a halopyridinyl ynone, followed by tautomerization and an intramolecular SₙAr reaction, can lead to the formation of a quinoline ring. This approach builds the benzene (B151609) portion of the quinoline system onto a pyridine (B92270) precursor.

Copper-Catalyzed Annulation : Various copper-catalyzed annulation strategies have been developed for quinoline synthesis. For instance, a [4+2] cycloaddition of in-situ generated azadienes with terminal alkynes can yield C-3 functionalized quinolines.

Introduction of the 2-Methoxy Moiety

Following the successful construction of the 2,3-dichloroquinoline (B1353807) or a related 2-chloro precursor, the final step towards synthesizing Quinoline, 3-chloro-2-methoxy- is the introduction of the methoxy (B1213986) group at the C-2 position.

Nucleophilic Aromatic Substitution at the C-2 Position

The introduction of the 2-methoxy group is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The chlorine atom at the C-2 position of the quinoline ring is highly susceptible to displacement by nucleophiles. This reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer-type intermediate formed during the substitution process.

In a typical procedure, a 2,3-dichloroquinoline or a precursor like 3-benzyl-6-bromo-2-chloroquinoline (B1442986) is treated with sodium methoxide (B1231860) (NaOMe) in an anhydrous alcohol solvent, such as methanol (B129727). The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the C-2 position and displacing the chloride ion. The reaction is often carried out under reflux conditions to ensure completion. This substitution is generally regioselective for the C-2 position over the C-4 position, making it a reliable method for synthesizing 2-methoxyquinolines from their 2-chloro analogues.

| Precursor | Reagent | Solvent | Product | Ref |

| 3-Benzyl-6-bromo-2-chloroquinoline | Sodium methoxide | Anhydrous Methanol | 3-Benzyl-6-bromo-2-methoxyquinoline (B32111) | |

| 2,3-Dichloroquinoline | Sodium methoxide | Methanol | 3-Chloro-2-methoxyquinoline |

Displacement of Halogen by Methoxide

A primary method for introducing a methoxy group at the C-2 position of a quinoline ring is through the nucleophilic aromatic substitution (SNAr) of a halogen atom, typically chlorine. The chlorine atom at the C-2 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

This displacement is commonly achieved by treating a 2-chloroquinoline (B121035) precursor with a methoxide source, such as sodium methoxide (NaOMe). The reaction is typically conducted in an alcohol solvent, like methanol, which also serves as the source for the methoxide ion upon reaction with a strong base like sodium metal. The process involves the attack of the methoxide nucleophile on the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex intermediate, followed by the expulsion of the chloride ion to yield the 2-methoxyquinoline (B1583196) product.

A specific example is the synthesis of 3-benzyl-6-bromo-2-methoxyquinoline from its 2-chloro precursor. The reaction proceeds by heating the 2-chloroquinoline derivative with a sodium methoxide solution in anhydrous methanol under reflux conditions overnight. This method has been shown to produce the desired 2-methoxy product in good yields.

| Precursor | Reagents | Conditions | Yield |

|---|---|---|---|

| 3-benzyl-6-bromo-2-chloroquinoline | Sodium methoxide, Anhydrous methanol | Reflux, overnight | 76.9% |

Catalyst effects on methoxylation reactions

While many methoxylation reactions on activated substrates like 2-chloroquinolines proceed efficiently with a stoichiometric amount of base, catalysis can be employed to enhance reaction rates and yields, particularly for less reactive substrates or under milder conditions. Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in separate, immiscible phases, such as an aqueous solution of sodium methoxide and an organic solution of the haloquinoline. researchgate.net

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide or a cinchona alkaloid-derived catalyst, facilitates the transfer of the methoxide anion from the aqueous phase into the organic phase. sciencemadness.orgnih.gov This is achieved through the formation of an ion pair between the catalyst's cation and the methoxide anion, which is soluble in the organic medium. operachem.com Once in the organic phase, the "naked" and highly reactive methoxide anion can efficiently attack the haloquinoline substrate. researchgate.net The catalyst is regenerated and returns to the aqueous phase to transport another anion, allowing the catalytic cycle to continue. operachem.com The selection of the catalyst is crucial, as its structure, lipophilicity, and steric properties can significantly influence the reaction's efficiency and selectivity. nih.gov

The effectiveness of this method depends on several factors, including the choice of the two-phase solvent system, the specific phase-transfer catalyst used, and the reaction temperature. Screening different catalysts is often necessary to identify the optimal choice for a specific transformation. nih.gov

Post-Cyclization Functionalization Strategies for Methoxy Group Introduction

Post-cyclization functionalization refers to the modification of the quinoline scaffold after the core heterocyclic ring system has been constructed. This approach is central to creating a diverse range of quinoline derivatives from common intermediates. The introduction of the 2-methoxy group is a classic example of this strategy.

The synthesis begins with the formation of a quinoline ring that is substituted with a suitable leaving group at the C-2 position. Chlorine is an ideal leaving group for this purpose because 2-chloroquinolines are readily synthesized via several established methods, such as the Vilsmeier-Haack reaction on acetanilides. rsc.orgrsc.org Once the 2-chloroquinoline intermediate is obtained, the methoxy group is introduced via the nucleophilic displacement reaction with sodium methoxide, as detailed previously. This post-cyclization methoxylation is an efficient and widely used transformation because the C-2 position is electronically predisposed to nucleophilic attack. nih.gov

Sequential Introduction of Chloro and Methoxy Substituents

Strategies for Introducing the 3-Chloro Group

Introducing a chlorine atom at the C-3 position of the quinoline ring can be accomplished through electrophilic halogenation. The quinoline ring system is an electron-rich aromatic structure, making it susceptible to attack by electrophiles. The presence of an electron-donating group, such as a methoxy group at the C-2 position, further activates the ring towards electrophilic substitution, primarily directing incoming electrophiles to the C-3 position.

A common and effective reagent for this transformation is N-Chlorosuccinimide (NCS). organic-chemistry.orgisca.me NCS serves as a source of an electrophilic chlorine atom (Cl+) and is a safer and more manageable alternative to using chlorine gas. researchgate.net The reaction typically proceeds by treating the 2-methoxyquinoline substrate with NCS in an appropriate solvent. The reaction may be facilitated by an acid catalyst to enhance the electrophilicity of the chlorinating agent. organic-chemistry.org

Another strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines using a chlorine-based electrophile. This method constructs the quinoline ring and introduces the 3-chloro substituent in a single step, offering an atom-economical route to 3-haloquinolines. nih.gov

Strategies for Introducing the 2-Methoxy Group

The most prevalent strategy for introducing the 2-methoxy group is the nucleophilic aromatic substitution of a 2-chloroquinoline precursor. This sequence is often preferred because 2,3-dichloroquinolines can serve as versatile starting materials. In this scenario, the chlorine atom at the C-2 position is significantly more reactive towards nucleophiles than the chlorine at the C-3 position.

This difference in reactivity allows for the selective displacement of the C-2 chlorine by methoxide, leaving the C-3 chlorine intact. The higher reactivity at C-2 is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the anionic Meisenheimer intermediate formed during the nucleophilic attack. The reaction is carried out using sodium methoxide in methanol, often with heating, to afford "Quinoline, 3-chloro-2-methoxy-" in good yield.

Optimization of Reaction Conditions and Yields in Quinoline, 3-chloro-2-methoxy- Synthesis

The optimization of reaction conditions is a critical step in synthetic chemistry to maximize product yield, minimize reaction time, and ensure process scalability and safety. For the multi-step synthesis of "Quinoline, 3-chloro-2-methoxy-", each step requires careful optimization of parameters such as solvent, temperature, reaction time, and the choice of reagents and catalysts.

Key factors that are typically varied during optimization include:

Solvent: The polarity and boiling point of the solvent can significantly impact reaction rates and selectivity. For instance, in nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction compared to protic solvents.

Temperature: Reaction rates are highly dependent on temperature. While higher temperatures can increase the rate, they may also lead to the formation of undesired byproducts. An optimal temperature must be found that provides a reasonable reaction time with high selectivity.

Reagents and Catalysts: The choice of base or catalyst is crucial. For methoxylation, different bases (e.g., NaH, K2CO3, t-BuOK) can exhibit varying levels of reactivity and selectivity.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the point at which the maximum yield of the product is achieved, avoiding potential degradation or side reactions from prolonged reaction times.

The following table illustrates an example of reaction condition optimization for a related base-mediated cyclization, showing how systematic variation of parameters can lead to a significant improvement in product yield.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | t-BuOK | DMF | RT | 24 | Low Yield |

| 2 | t-BuOK | DMF | 100 | 1 | 87 |

| 3 | NaH | DMF | 100 | 5 | 75 |

| 4 | K2CO3 | DMF | 100 | 24 | Trace |

| 5 | t-BuOK | DMSO | 100 | 3 | 82 |

| 6 | t-BuOK | Toluene | 100 | 24 | No Reaction |

This systematic approach, often referred to as Design of Experiments (DoE), allows chemists to efficiently identify the optimal set of conditions to achieve the desired outcome with high efficiency and purity.

Iii. Chemical Transformations and Mechanistic Insights of Quinoline, 3 Chloro 2 Methoxy

Reactivity of the Chlorine Substituent at C-3

The chlorine atom at the C-3 position of the quinoline (B57606) ring is a key site for synthetic modification. Its reactivity is influenced by the electronic effects of the quinoline ring and the adjacent 2-methoxy group. While halogens at the C-2 and C-4 positions of quinoline are highly activated towards nucleophilic substitution due to direct resonance stabilization of the Meisenheimer-like intermediates by the ring nitrogen, the C-3 position lacks this direct activation. Consequently, the C-3 chloro substituent is generally less reactive. Nevertheless, it can participate in several important classes of reactions under appropriate conditions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for halo-heterocycles. In the case of 3-chloro-2-methoxyquinoline, the displacement of the C-3 chloride by a nucleophile can be challenging. The reaction proceeds through a high-energy intermediate, and the rate is significantly slower compared to substitutions at the C-2 or C-4 positions.

Despite the lower reactivity, reactions with strong nucleophiles can be achieved, often requiring elevated temperatures or the use of catalysts. For instance, reactions with various nucleophiles such as amines, alkoxides, and thiols can lead to the corresponding 3-substituted-2-methoxyquinolines. The reactivity can be enhanced if there are additional electron-withdrawing groups on the quinoline ring system, which would help to stabilize the negative charge of the intermediate complex. While specific literature examples for 3-chloro-2-methoxyquinoline are not abundant, the general principles of SNAr on haloquinolines suggest that forcing conditions would be necessary to achieve substitution at this position. For example, studies on related chloro-nitro-activated quinoline systems show that the chloro group can be displaced by various nucleophiles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Chloroquinolines

| Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium azide | 4-Azido-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | DMF, rt | |

| 4-Chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Aniline (B41778) | 4-Anilino-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Ethanol (B145695), reflux |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely applicable to aryl halides. Aryl chlorides, including 3-chloro-2-methoxyquinoline, are generally less reactive than the corresponding bromides or iodides in these transformations. However, the development of advanced catalyst systems, particularly those employing electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs), has enabled the efficient coupling of these more challenging substrates.

Suzuki-Miyaura Coupling : This reaction couples the chloroquinoline with an organoboron reagent (boronic acid or ester) to form a C-C bond. It is a versatile method for synthesizing biaryl compounds or introducing alkyl or vinyl groups. For 3-chloro-2-methoxyquinoline, a typical reaction would involve a palladium catalyst like Pd(OAc)₂, a phosphine ligand such as SPhos or XPhos, and a base (e.g., K₂CO₃ or K₃PO₄) to react with an appropriate boronic acid.

Heck-Mizoroki Reaction : This reaction forms a C-C bond by coupling the chloroquinoline with an alkene. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. This method is particularly useful for the synthesis of substituted styrenes and other vinylated quinolines.

Sonogashira Coupling : This reaction involves the coupling of the chloroquinoline with a terminal alkyne, providing access to 3-alkynyl-2-methoxyquinolines. The reaction is typically co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, such as an amine. Modified protocols have been developed for chloro-substrates, often requiring specific ligands and conditions to achieve good yields.

Table 2: General Conditions for Cross-Coupling Reactions with Aryl Chlorides

| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Coupling Partner |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald-type phosphines (e.g., XPhos) | K₃PO₄, Cs₂CO₃ | R-B(OH)₂ |

| Heck-Mizoroki | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | Alkene |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, Piperidine | Terminal Alkyne |

Reactivity of the Methoxy (B1213986) Group at C-2

The 2-methoxy group is an important functional handle. Being attached to a position adjacent to the ring nitrogen, it behaves as part of an enol ether within the heterocyclic system, which confers specific reactivity.

The most common reaction of the 2-methoxy group is its cleavage to yield the corresponding quinolin-2(1H)-one. This transformation is typically an O-demethylation of an aryl methyl ether. Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for this purpose, proceeding via protonation of the ether oxygen followed by SN2 attack of the halide on the methyl group.

Alternatively, Lewis acids are widely used for ether cleavage under milder conditions. Boron tribromide (BBr₃) is particularly effective for cleaving aryl methyl ethers. The reaction is initiated by the formation of an adduct between the Lewis acidic boron and the ether oxygen, which weakens the C-O bond and facilitates methyl group removal upon nucleophilic attack by a bromide ion. Studies on 2,4-dimethoxyquinolines have demonstrated the selective demethylation at the 2-position under certain conditions. This transformation is valuable as it provides access to the quinolone scaffold, a common core in many biologically active molecules.

Rearrangement reactions involving the 2-methoxy group on the quinoline scaffold are not commonly reported in the literature. While rearrangements like the Chapman or Smiles rearrangement are known for aryl ethers, they typically require specific structural features, such as an N-aryl imino ether for the Chapman rearrangement, which are not intrinsically present in 2-methoxyquinoline (B1583196). The stability of the quinoline ring system generally disfavors rearrangements that would disrupt its aromaticity.

Electrophilic and Nucleophilic Reactions on the Quinoline Ring System

The quinoline nucleus is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This makes the ring generally resistant to electrophilic aromatic substitution, which typically requires harsh conditions and often occurs on the benzenoid ring (positions 5, 6, 7, and 8) rather than the pyridinoid ring.

The regiochemical outcome of electrophilic substitution on 3-chloro-2-methoxyquinoline is determined by the combined directing effects of the existing substituents.

Methoxy group (-OCH₃) at C-2 : This is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. It activates the C-3 (blocked) and C-4 positions in the pyridine (B92270) ring and, more significantly, the C-5 and C-7 positions in the benzene (B151609) ring.

Chloro group (-Cl) at C-3 : This is a deactivating but ortho, para-directing group. Its inductive effect withdraws electron density, deactivating the ring, but its lone pairs can provide resonance stabilization to intermediates from attack at the ortho (C-2 and C-4) and para (C-6) positions.

Considering these effects, electrophilic attack is strongly disfavored on the already electron-poor pyridine ring. Attack will preferentially occur on the more activated benzene ring. The strong activating effect of the 2-methoxy group is expected to direct incoming electrophiles primarily to the C-5 position. For example, the direct fluorination of 6-methoxyquinoline has been shown to proceed at the C-5 position. Therefore, reactions like nitration, halogenation, or sulfonation on 3-chloro-2-methoxyquinoline are predicted to yield the 5-substituted derivative as the major product.

Nucleophilic attack on the hydrogen atoms of the quinoline ring (SNAr-H) is rare and requires exceptionally strong activation by electron-withdrawing groups and a powerful nucleophile. For 3-chloro-2-methoxyquinoline, such reactions are not expected to be favorable compared to the substitution of the chlorine atom at C-3.

Site-Selective Functionalization

The functionalization of the "Quinoline, 3-chloro-2-methoxy-" scaffold is characterized by high regioselectivity, primarily directed at the C-4 position. This selectivity is achieved through directed ortho-metalation, a powerful tool in heterocyclic chemistry for C-H bond activation.

Research on the closely related 3-chloro-2-ethoxypyridine has shown that treatment with a strong lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), selectively removes the proton at the C-4 position. researchgate.net This is due to the directing effect of the adjacent chloro and alkoxy groups. A similar principle applies to "Quinoline, 3-chloro-2-methoxy-", where the most acidic proton on the pyridine ring segment is at C-4.

The reaction proceeds by deprotonation with a hindered base like n-butyllithium (n-BuLi) or LTMP at low temperatures (e.g., -78 °C) to generate a highly reactive 4-lithioquinoline intermediate. researchgate.netnih.gov This organometallic species can then be trapped by a wide array of electrophiles, allowing for the introduction of diverse functional groups exclusively at the C-4 position. nih.govresearchgate.net This method provides a direct route to 2,3,4-trisubstituted quinolines, which are otherwise challenging to synthesize.

The versatility of this approach is highlighted by the range of electrophiles that can be employed in the quenching step, as detailed in the table below, based on analogous reactions with similar substrates. nih.gov

| Electrophile | Reagent Example | Functional Group Introduced | Product Type |

|---|---|---|---|

| Aldehyde | Benzaldehyde | Hydroxy(phenyl)methyl | 4-(Hydroxy(phenyl)methyl)-3-chloro-2-methoxyquinoline |

| Ketone | Acetone | 2-Hydroxyprop-2-yl | 4-(2-Hydroxyprop-2-yl)-3-chloro-2-methoxyquinoline |

| Iodine Source | Iodine (I₂) | Iodo | 4-Iodo-3-chloro-2-methoxyquinoline |

| Disulfide | Diphenyl disulfide | Phenylthio | 4-(Phenylthio)-3-chloro-2-methoxyquinoline |

| Alkyl Halide | Allyl bromide | Allyl | 4-Allyl-3-chloro-2-methoxyquinoline |

Annulation Reactions

Annulation reactions involving "Quinoline, 3-chloro-2-methoxy-" provide a pathway to construct fused polycyclic heterocyclic systems, such as pyrrolo[3,2-c]quinolines. researchgate.netresearchgate.net These structures are of significant interest due to their presence in various biologically active natural products. nih.gov The reactivity of the C-2 and C-3 substituents, combined with the ability to functionalize the C-4 position, makes this compound a strategic precursor for ring-forming reactions.

One primary strategy for annulation involves the formation of a highly reactive 2-methoxy-3,4-quinolyne intermediate. This aryne species can subsequently undergo cycloaddition reactions. For instance, a [3+2] cycloaddition with a 1,3-dipole would lead to the formation of a five-membered ring fused to the quinoline core. researchgate.netchim.it

Alternatively, annulation can be achieved through sequential reactions. For example, a nucleophile can first displace the C-2 methoxy group (or more commonly, a C-2 chloro group in related systems), followed by an intramolecular cyclization that involves the C-3 position. A well-documented approach involves the reaction of 2-chloroquinoline-3-carbaldehyde with formamide (B127407), where an initial condensation is followed by an intramolecular cyclization and elimination of HCl to yield a pyrrolo[3,4-b]quinolin-3-one. nih.gov A similar strategy could be envisioned for derivatives of "Quinoline, 3-chloro-2-methoxy-".

| Reaction Type | Key Intermediate | Reactant Partner | Fused Ring System |

|---|---|---|---|

| [3+2] Cycloaddition | 2-Methoxy-3,4-quinolyne | Azides, Nitrones | Triazolo[4,5-d]quinoline, Isoxazolo[4,5-d]quinoline |

| [4+2] Cycloaddition (Diels-Alder) | 2-Methoxy-3,4-quinolyne | Dienes (e.g., Furan) | Fused six-membered ring systems |

| Sequential Substitution/Cyclization | C-4 functionalized quinoline | Bifunctional nucleophiles | Pyrrolo[3,2-c]quinolines |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for controlling the outcomes of transformations involving "Quinoline, 3-chloro-2-methoxy-". Studies on this and structurally analogous systems have shed light on the pathways and key intermediates that govern its reactivity.

Elucidation of Reaction Pathways and Intermediates

The key transformations of "Quinoline, 3-chloro-2-methoxy-" are dominated by the generation of organometallic and aryne intermediates.

Pathway A: Deprotonation-Quench The site-selective functionalization at C-4 proceeds via a straightforward deprotonation-quench pathway at low temperatures. The reaction is initiated by a strong, sterically hindered base (e.g., LTMP) that regioselectively abstracts the proton at C-4, forming a 4-lithio-3-chloro-2-methoxyquinoline intermediate. nih.gov This intermediate is stable at low temperatures and can be intercepted by various electrophiles to yield the C-4 functionalized product. The selectivity is driven by the kinetic acidity of the C-4 proton, which is enhanced by the inductive effects of the adjacent chloro and methoxy groups.

Pathway B: Elimination-Addition via a Quinolyne Intermediate A distinct and highly significant reaction pathway becomes accessible upon warming the 4-lithio intermediate. In the absence of an electrophile, this intermediate undergoes elimination of lithium chloride (LiCl) to generate a highly strained and reactive 2-methoxy-3,4-quinolyne aryne. researchgate.netnih.gov This pathway is analogous to the well-studied generation of 3,4-pyridyne from 3-chloro-2-ethoxypyridine. researchgate.net The formation of this quinolyne intermediate opens up a host of subsequent reactions, most notably nucleophilic addition and cycloaddition (annulation) reactions. Nucleophilic attack on the quinolyne occurs regioselectively, influenced by the electronic properties of the methoxy group. nih.gov

Mechanistic studies on the lithiation of similar 2-substituted pyridines suggest the process may be more complex than a simple direct deprotonation. A proposed mechanism involves the pre-complexation of the lithium amide base near the nitrogen atom, potentially leading to complex intermediates before the thermodynamically stable C-4 lithiated species is formed. researchgate.net

Kinetic Studies and Rate-Determining Steps

While specific kinetic data for reactions of "Quinoline, 3-chloro-2-methoxy-" are not extensively documented, the rate-determining steps can be inferred from the proposed mechanisms.

For the deprotonation-quench pathway (Pathway A), the initial C-H bond breaking, i.e., the deprotonation of the C-4 position by the lithium amide base, is considered the rate-determining step. This step involves overcoming the activation energy required to remove the proton and form the organolithium intermediate. The subsequent quenching with a powerful electrophile is typically very fast.

Iv. Advanced Derivatization and Scaffold Functionalization from Quinoline, 3 Chloro 2 Methoxy

Synthesis of Fused Heterocyclic Systems

The inherent reactivity of "Quinoline, 3-chloro-2-methoxy-" and its immediate precursor, 2-chloro-3-formylquinoline, facilitates the annulation of additional heterocyclic rings, leading to the formation of novel fused polycyclic structures with potential biological activities.

The synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with applications as antiviral and antitumor agents, can be readily achieved from precursors of "Quinoline, 3-chloro-2-methoxy-". A common and effective strategy involves the condensation of 2-chloro-3-formylquinolines with various hydrazine (B178648) derivatives.

In a typical procedure, 2-chloro-3-formylquinoline derivatives are reacted with substituted or unsubstituted hydrazines in a suitable solvent, often in the presence of a base. For instance, the condensation of various substituted 2-chloro-3-formylquinolines with p-methylphenylhydrazine hydrochloride in ethanol (B145695), using triethylamine (B128534) as a base, yields the corresponding p-methylphenylpyrazolo[3,4-b]quinolines. This reaction proceeds through the initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to afford the fused pyrazole (B372694) ring. The reaction of 2-chloro-3-formylquinoline with hydrazine hydrate (B1144303) initially forms 2-chloro-3-(hydrazonomethyl)quinoline, which can be further reacted to build more complex structures.

A notable example is the intramolecular cyclization of a Schiff base, formed from the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine, upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270) to produce 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline.

Table 1: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| 2-chloro-3-formylquinoline derivatives | p-methylphenylhydrazine hydrochloride | Ethanol, Triethylamine, Reflux | p-methylphenylpyrazolo[3,4-b]quinolines |

| 2-chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | Nitrobenzene, Pyridine, Heat | 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline |

| 2-chloroquinoline-3-carbonitrile | Hydrazine hydrate | Cycloaddition | 1H-pyrazolo[3,4-b]quinolin-3-amine |

Azetidin-2-one, commonly known as the β-lactam ring, is a critical pharmacophore found in a wide range of antibiotics. The quinoline (B57606) scaffold can be functionalized with this heterocyclic moiety to generate novel hybrid molecules. The synthesis of these derivatives typically starts from 2-chloro-3-formylquinolines, which are precursors to "Quinoline, 3-chloro-2-methoxy-".

The general synthetic route involves a multi-step process. Initially, 2-chloro-3-formylquinoline is condensed with an aromatic primary amine to form a Schiff base (imine). This intermediate is then subjected to a cycloaddition reaction with chloroacetyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dimethylformamide (DMF). This [2+2] cycloaddition results in the formation of the four-membered azetidinone ring fused to the quinoline system.

For example, a series of 3-chloro-4-(2-chloro-substituted-quinolin-3-yl)-1-(substituted phenylamino)azetidin-2-ones were synthesized by reacting the corresponding Schiff bases (derived from 2-chloro-3-formylquinolines and phenylhydrazines) with chloroacetyl chloride and triethylamine. nih.gov

Table 2: Synthesis of Azetidinone Derivatives from 2-Chloro-3-formylquinoline Precursors

| Schiff Base Precursor (from 2-chloro-3-formylquinoline and amine) | Reagents | Solvent | Product |

|---|---|---|---|

| 2-chloro-3-((phenylimino)methyl)quinoline | Chloroacetyl chloride, Triethylamine | Toluene | 1-phenyl-3-chloro-4-(2-chloroquinolin-3-yl)azetidin-2-one |

| 2-chloro-3-(((4-chlorophenyl)imino)methyl)quinoline | Chloroacetyl chloride, Triethylamine | Toluene | 1-(4-chlorophenyl)-3-chloro-4-(2-chloroquinolin-3-yl)azetidin-2-one |

| 2-chloro-8-methoxy-3-((2,4-dinitrophenylhydrazono)methyl)quinoline | Chloroacetyl chloride, Triethylamine | DMF | 3-chloro-4-(2-chloro-8-methoxyquinolin-3-yl)-1-(2,4-dinitrophenylamino)azetidin-2-one nih.gov |

Furo[2,3-b]quinolines are a class of heterocyclic compounds present in various natural products and synthetic analogues that exhibit a wide range of biological activities. A synthetic route to access these scaffolds can be initiated from 2-chloro-3-formylquinolines, which are direct precursors to "Quinoline, 3-chloro-2-methoxy-".

A key transformation in this synthesis is the Cannizzaro reaction of 2-chloro-3-formylquinolines. ias.ac.in When conducted in the presence of potassium hydroxide (B78521) in methanol (B129727), this reaction leads to a simultaneous redox disproportionation and methoxylation. ias.ac.in This one-pot reaction yields a mixture of products including 2-methoxy-3-formylquinolines, (2-methoxyquinolin-3-yl)methanols, and 2-methoxyquinoline-3-carboxylic acids. ias.ac.in The 2-methoxy-3-formylquinoline intermediate is the direct precursor to the target compound of this article.

The synthesized 2-methoxy-3-formylquinolines can then be condensed with a compound containing an active methylene (B1212753) group, such as acetone, in the presence of an acid catalyst like sulfuric acid. This condensation yields a chalcone-like intermediate, 4-(2-methoxy-quinolin-3-yl)-but-3-en-2-one. Subsequent bromocyclization and dehydrobromination of this intermediate leads to the formation of 2-acetylfuro[2,3-b]quinolines. ias.ac.in

Table 3: Synthesis of Furo[2,3-b]quinoline Scaffolds

| Starting Material | Reagents | Intermediate | Final Product |

|---|

The synthesis of pyrroloquinoline structures, another important class of fused heterocycles, can also be accomplished starting from 2-chloro-3-formylquinoline. One documented method involves the construction of a pyrrolo[3,4-b]quinolin-3-one scaffold.

This synthesis is achieved by heating 2-chloro-3-formylquinoline with formamide (B127407) and formic acid in an ethanol solution. The proposed reaction mechanism initiates with the addition of the amino group of formamide to the formyl group of the quinoline. This is followed by a condensation reaction to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. The final step involves the elimination of a molecule of hydrogen chloride from this intermediate, leading to the cyclized product, 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one.

Transformations of Peripheral Functional Groups

The formyl group at the 3-position of the quinoline ring, which is a key feature of the precursor to "Quinoline, 3-chloro-2-methoxy-", is amenable to a variety of chemical transformations. These conversions allow for the introduction of other important functional groups such as carboxylic acids, alcohols, and nitriles, thereby expanding the synthetic utility of this scaffold.

The transformation of the 3-formyl group can be achieved through standard organic reactions, with specific examples demonstrated on the 2-chloro-3-formylquinoline and related systems.

Carboxylic Acid: The oxidation of the formyl group to a carboxylic acid can be achieved under various conditions. In the context of the Cannizzaro reaction of 2-chloro-3-formylquinolines in methanolic potassium hydroxide, one of the products formed is 2-methoxyquinoline-3-carboxylic acid. ias.ac.in This occurs through a redox disproportionation where one molecule of the aldehyde is oxidized to the carboxylic acid while another is reduced to the alcohol. ias.ac.in Another method involves the oxidation of 2-chloro-3-formylquinoline with silver nitrite (B80452) in the presence of sodium hydroxide to yield the corresponding carboxylic acid.

Alcohol: The reduction of the formyl group to a primary alcohol is a common transformation. As part of the Cannizzaro reaction of 2-chloro-3-formylquinolines, (2-methoxyquinolin-3-yl)methanol (B1452605) is formed as the reduction product. ias.ac.in More conventional reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be employed for this conversion.

Nitrile: The conversion of the formyl group to a nitrile can be accomplished in a single step. For instance, the treatment of 2-chloro-3-formylquinolines with ceric ammonium (B1175870) nitrate (B79036) in aqueous ammonia (B1221849) at low temperatures provides the corresponding 2-chloro-3-cyanoquinolines. This transformation proceeds via an oxime intermediate which is then dehydrated to the nitrile.

Table 4: Transformation of the 3-Formyl Group on the Quinoline Scaffold

| Transformation | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| Formyl to Carboxylic Acid | 2-chloro-3-formylquinoline | KOH, Methanol, Reflux | 2-methoxyquinoline-3-carboxylic acid ias.ac.in |

| Formyl to Alcohol | 2-chloro-3-formylquinoline | KOH, Methanol, Stirring at RT | (2-methoxyquinolin-3-yl)methanol ias.ac.in |

| Formyl to Nitrile | 2-chloro-3-formylquinoline | Ceric ammonium nitrate, Aqueous NH₃, 0°C | 2-chloro-3-cyanoquinoline |

Condensation Reactions with Carbonyl Compounds

While "Quinoline, 3-chloro-2-methoxy-" itself does not directly participate in condensation reactions with carbonyl compounds, it serves as a crucial precursor to a reactive aldehyde. The chloro group at the 3-position can be transformed into a formyl group, yielding 2-methoxyquinoline-3-carbaldehyde (B138735). This aldehyde is a key intermediate for subsequent condensation reactions, such as the Knoevenagel condensation.

The synthesis of 2-methoxyquinoline-3-carbaldehyde from a related precursor, 2-chloro-3-formylquinoline, is achieved by refluxing in methanol with potassium hydroxide. This nucleophilic substitution of the 2-chloro group with a methoxy (B1213986) group proceeds efficiently. A similar transformation would be expected starting from "Quinoline, 3-chloro-2-methoxy-" to first introduce a formyl group at the 3-position, for instance, through a Vilsmeier-Haack type reaction on a suitable precursor, followed by condensation.

Once 2-methoxyquinoline-3-carbaldehyde is obtained, it can undergo Knoevenagel condensation with active methylene compounds. This reaction involves the nucleophilic addition of the active hydrogen compound to the carbonyl group of the aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product. The reaction is typically catalyzed by a weak base. For instance, the condensation of 2-chloroquinoline-3-carbaldehydes with various active methylene compounds is a well-established method for the synthesis of quinoline-based heterocycles. L-proline has been shown to catalyze the Knoevenagel condensation and subsequent Michael addition in the synthesis of thiopyrano[2,3-b]quinolines.

| Reactant 1 | Reactant 2 (Active Methylene) | Catalyst | Product Type |

| 2-Methoxyquinoline-3-carbaldehyde | Malononitrile | Piperidine | α,β-Unsaturated nitrile |

| 2-Methoxyquinoline-3-carbaldehyde | Ethyl cyanoacetate | Sodium acetate | α,β-Unsaturated ester |

| 2-Methoxyquinoline-3-carbaldehyde | Thiobarbituric acid | L-Proline | Quinolinyl-thiobarbituric acid derivative |

This table represents potential Knoevenagel condensation reactions based on the reactivity of the analogous 2-chloroquinoline-3-carbaldehyde.

Development of Diverse Libraries via Modular Synthesis

The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a powerful strategy in drug discovery and materials science. "Quinoline, 3-chloro-2-methoxy-" is an attractive scaffold for such an approach due to its distinct reactive sites. The chloro group at the 3-position is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents.

A modular approach utilizing a quinoline-based ligand has been demonstrated in the synthesis of antimalarial metallarectangles. In this work, a Suzuki cross-coupling reaction was used to synthesize a ditopic, quinoline-based ligand, which was then used in coordination-driven self-assembly to create complex supramolecular structures. mdpi.com This highlights the potential of functionalized quinolines as key components in the construction of diverse and complex molecular architectures.

By systematically varying the coupling partners in reactions involving the 3-chloro position of "Quinoline, 3-chloro-2-methoxy-", a large library of compounds with diverse functionalities can be rapidly generated. For example, a library of 3-aryl or 3-heteroaryl-2-methoxyquinolines could be synthesized via Suzuki coupling with a range of boronic acids. Further diversification could be achieved by modifying the methoxy group or by functionalizing other positions on the quinoline ring.

| Scaffold | Reaction Type | Building Blocks | Library Type |

| Quinoline, 3-chloro-2-methoxy- | Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | 3-Aryl/Heteroaryl-2-methoxyquinolines |

| Quinoline, 3-chloro-2-methoxy- | Sonogashira Coupling | Terminal Alkynes | 3-Alkynyl-2-methoxyquinolines |

| Quinoline, 3-chloro-2-methoxy- | Buchwald-Hartwig Amination | Primary/Secondary Amines | 3-Amino-2-methoxyquinolines |

This table illustrates the potential for generating diverse libraries from "Quinoline, 3-chloro-2-methoxy-" using a modular synthetic approach.

Catalytic Approaches in Functionalization

Catalytic methods are indispensable in modern organic synthesis, offering efficient and selective routes to functionalized molecules. The functionalization of "Quinoline, 3-chloro-2-methoxy-" can be effectively achieved through various catalytic approaches, including transition-metal catalysis, organocatalysis, and biocatalysis.

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro group at the 3-position of "Quinoline, 3-chloro-2-methoxy-" serves as a handle for a variety of such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. itu.edu.trrsc.orgresearchgate.net The Suzuki-Miyaura reaction is widely used to form C-C bonds and would allow for the introduction of a wide range of aryl and vinyl substituents at the 3-position of the quinoline ring. The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov This reaction could be employed to introduce alkenyl groups at the 3-position of "Quinoline, 3-chloro-2-methoxy-". The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The Sonogashira coupling would enable the synthesis of 3-alkynyl-2-methoxyquinolines, which are valuable intermediates for further transformations. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine. It provides a powerful method for introducing a wide variety of primary and secondary amine functionalities at the 3-position of the quinoline scaffold. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | C-C (sp2-sp2) |

| Heck | Alkene | Pd catalyst, Base | C-C (vinyl) |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | C-N |

This table summarizes key transition-metal catalyzed reactions applicable to the functionalization of "Quinoline, 3-chloro-2-methoxy-".

While specific examples of organocatalytic and biocatalytic functionalization of "Quinoline, 3-chloro-2-methoxy-" are not extensively documented, the principles of these fields suggest potential applications.

Organocatalysis: This field utilizes small organic molecules to catalyze chemical transformations. While direct organocatalytic activation of the C-Cl bond in "Quinoline, 3-chloro-2-methoxy-" is challenging, organocatalysis could be employed on derivatives of this compound. For instance, as mentioned in section 4.2.2, the corresponding 3-carbaldehyde derivative could participate in various organocatalytic reactions. An efficient synthesis of functionalized 4H-pyrano[2,3-b]quinoline derivatives has been developed via a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehydes, 6-aminouracils, and a cyclic methylene active compound under mild organocatalytic conditions. This demonstrates the potential of applying organocatalysis to functionalized quinoline scaffolds.

Biocatalysis: The use of enzymes as catalysts offers mild and highly selective transformations. While the direct enzymatic functionalization of "Quinoline, 3-chloro-2-methoxy-" is not reported, biocatalytic methods have been developed for the synthesis and modification of the quinoline core. For example, monoamine oxidase (MAO-N) enzymes have been used to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. This highlights the potential for enzymatic approaches in the broader context of quinoline chemistry. Future research may explore the use of halogenases or other enzymes for the selective functionalization of the "Quinoline, 3-chloro-2-methoxy-" scaffold.

Vi. Computational Chemistry and Theoretical Studies of Quinoline, 3 Chloro 2 Methoxy

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure, stability, and reactivity of quinoline (B57606) and its derivatives. rsc.orgscirp.org Calculations are typically performed to determine optimized molecular geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) maps. nih.gov For the analogous compound 3-benzyl-6-bromo-2-methoxyquinoline (B32111), DFT calculations were performed using the B3LYP method with the 6-311G(2d,p) basis set, which has been shown to provide results that are highly consistent with experimental data. tandfonline.com

The first step in a computational analysis is geometry optimization, a process that identifies the most stable, lowest-energy conformation of a molecule. scirp.org For the related compound 3-benzyl-6-bromo-2-methoxyquinoline, the molecular structure was optimized using DFT calculations. The results of this conformational analysis indicated that the optimized theoretical structure was in strong agreement with the crystal structure determined experimentally via single-crystal X-ray diffraction. tandfonline.comtandfonline.com This consistency between theoretical and experimental results validates the computational method used and confirms that the calculated structure represents the true equilibrium state of the molecule. tandfonline.com A similar agreement would be expected for 3-chloro-2-methoxyquinoline, confirming the planarity of the quinoline ring system and the spatial orientation of its chloro and methoxy (B1213986) substituents.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and distribution of these orbitals are key to understanding a molecule's nucleophilic and electrophilic properties. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, with a larger gap indicating higher stability and lower chemical reactivity. rsc.org

For the analog 3-benzyl-6-bromo-2-methoxyquinoline , FMO analysis was conducted as part of the DFT study. tandfonline.comtandfonline.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. libretexts.org Its energy level is associated with the molecule's ionization potential and its propensity to react with electrophiles. In the case of 3-benzyl-6-bromo-2-methoxyquinoline, the HOMO was found to be distributed across the quinoline ring and the bromine atom. This distribution indicates that these regions are the most electron-rich and are the primary sites for nucleophilic attack.

The LUMO is the lowest-energy orbital that is empty of electrons and can act as an electron acceptor. libretexts.org Its energy level relates to the electron affinity of the molecule. For 3-benzyl-6-bromo-2-methoxyquinoline, the LUMO was primarily localized on the benzyl (B1604629) group and the pyridine (B92270) ring of the quinoline system. This suggests that these areas are the most electron-deficient and are the most likely sites to accept electrons from a nucleophile.

The energy difference (ΔE) between the HOMO and LUMO orbitals is a crucial indicator of a molecule's stability and reactivity. rsc.org A small energy gap suggests that the molecule can be easily excited and is therefore more reactive. Conversely, a large energy gap implies higher stability. rsc.org

The DFT calculations for 3-benzyl-6-bromo-2-methoxyquinoline revealed a HOMO-LUMO energy gap that indicates good chemical stability. tandfonline.com This information is vital for predicting how the molecule will behave in chemical reactions.

| Orbital | Energy (eV) | Primary Location | Role in Reactivity |

|---|---|---|---|

| HOMO | -6.28 | Quinoline Ring, Bromine Atom | Electron Donor (Nucleophilic Center) |

| LUMO | -1.39 | Benzyl Group, Pyridine Ring | Electron Acceptor (Electrophilic Center) |

| Energy Gap (ΔE) | 4.89 | N/A | Indicates Chemical Stability |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to indicate different regions of electrostatic potential. youtube.com Typically, red areas signify regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential) and are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or neutral potential.

In the DFT study of 3-benzyl-6-bromo-2-methoxyquinoline, MEP analysis was performed to reveal its reactive sites. tandfonline.comtandfonline.com The analysis showed regions of negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, identifying them as nucleophilic centers. Conversely, regions of positive potential (blue) were observed over the hydrogen atoms, indicating them as electrophilic sites. This detailed mapping of the electrostatic landscape is crucial for understanding intermolecular interactions and chemical reactivity. tandfonline.com

Molecular Electrostatic Potential (MEP) Surface Analysis

Identification of Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and identify its reactive sites. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface. This allows for the clear identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.

For Quinoline, 3-chloro-2-methoxy-, the MEP map is characterized by distinct regions of positive and negative potential.

Nucleophilic Sites: The most negative regions (typically colored red on an MEP map) are concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group. researchgate.net These areas are electron-rich due to the lone pairs of electrons on these electronegative atoms, making them the primary sites for protonation and interaction with electrophiles.

Electrophilic Sites: Positive potential regions (typically colored blue) are generally found around the hydrogen atoms of the molecule. Furthermore, the carbon atoms of the quinoline ring, particularly C4, are known to be electrophilic in quinoline derivatives. acs.orgnih.gov The presence of the electron-withdrawing chlorine atom at the C3 position further enhances the electrophilicity of the adjacent carbon atoms. DFT calculations on similar quinoline derivatives confirm that the C4 position is a key site for nucleophilic attack. acs.orgnih.gov

The MEP surface thus provides a visual guide to the molecule's reactivity, indicating that electrophiles will preferentially interact with the nitrogen and oxygen atoms, while nucleophiles are likely to attack specific carbon atoms within the quinoline ring system. researchgate.netrsc.org

Reactivity Trends and Interactions

The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org Frontier Molecular Orbital Theory is a key framework for understanding and predicting chemical reactivity. wikipedia.org

HOMO: The HOMO represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. nih.gov In Quinoline, 3-chloro-2-methoxy-, the HOMO is expected to be distributed over the electron-rich regions of the molecule, particularly the quinoline ring system and the methoxy group.

LUMO: The LUMO is the lowest energy empty orbital and signifies the molecule's capacity to accept electrons, thus acting as an electrophile. nih.gov For this compound, the LUMO is anticipated to be localized primarily on the quinoline ring, especially on the carbon atoms susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity and lower stability. researchgate.net For quinoline derivatives, DFT calculations have shown HOMO-LUMO gaps in the range of 3.6 to 4.8 eV. scirp.orgijarset.com The substituents on the quinoline ring significantly influence this gap; electron-donating groups like methoxy tend to increase the HOMO energy, while electron-withdrawing groups like chlorine lower the LUMO energy, both of which can lead to a smaller energy gap and increased reactivity compared to the unsubstituted quinoline. wuxiapptec.com

The interaction of these frontier orbitals dictates the course of chemical reactions. For instance, in a reaction with a nucleophile, the HOMO of the nucleophile will interact with the LUMO of Quinoline, 3-chloro-2-methoxy-. Conversely, in a reaction with an electrophile, the LUMO of the electrophile will interact with the HOMO of the quinoline derivative. princeton.edu

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand their electronic and vibrational properties. DFT calculations are routinely used to simulate various types of spectra, including vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.govmdpi.com

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can accurately predict the vibrational frequencies and intensities of a molecule in its ground state. nih.govresearchgate.net These theoretical spectra serve as a powerful tool for the assignment of experimental vibrational bands. nih.gov

For Quinoline, 3-chloro-2-methoxy-, the calculated vibrational spectrum would exhibit several characteristic peaks corresponding to the stretching and bending modes of its functional groups.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3050 - 3150 | Stretching vibrations of the C-H bonds on the quinoline ring. |

| C-H stretching (methoxy) | 2900 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the -OCH₃ group. |

| C=N stretching | 1600 - 1650 | Characteristic stretching of the carbon-nitrogen double bond within the pyridine part of the quinoline ring. |

| C=C stretching (aromatic) | 1450 - 1600 | Stretching vibrations of the carbon-carbon bonds in the aromatic rings. |

| C-O stretching (methoxy) | 1200 - 1300 | Stretching of the C-O single bond of the methoxy group. |

| C-Cl stretching | 700 - 800 | Stretching vibration of the carbon-chlorine bond. |

This table presents representative data based on DFT calculations for analogous quinoline derivatives.

Theoretical calculations often yield frequencies that are slightly higher than experimental values due to the calculations being performed on a single molecule in the gaseous state and the neglect of anharmonicity. nih.gov To improve the agreement with experimental data, the calculated frequencies are often multiplied by a scaling factor. nih.gov

Calculated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry, specifically using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.orgimist.magaussian.com These calculations provide theoretical chemical shifts that can be correlated with experimental spectra to assign signals to specific atoms within the molecule.

The calculated chemical shifts for Quinoline, 3-chloro-2-methoxy- would reflect the electronic environment of each nucleus, influenced by the inductive and resonance effects of the chloro and methoxy substituents.

| Atom | Calculated Chemical Shift (ppm) | Influencing Factors |

| ¹H NMR | ||

| H on Quinoline Ring | 7.0 - 8.5 | Aromatic ring currents and electronic effects of substituents. |

| H in Methoxy Group (-OCH₃) | 3.8 - 4.2 | Shielding effect of the adjacent oxygen atom. |

| ¹³C NMR | ||

| C2 (bearing -OCH₃) | 155 - 165 | Strong deshielding effect from the electronegative oxygen. |

| C3 (bearing -Cl) | 115 - 125 | Deshielding effect of the electronegative chlorine atom. |

| Other Quinoline Carbons | 120 - 150 | Complex interplay of aromaticity and substituent effects. |

| Methoxy Carbon (-OCH₃) | 55 - 65 | Typical range for methoxy carbons attached to an aromatic ring. |

This table contains estimated values based on GIAO/DFT calculations performed on similar substituted quinolines.

The correlation between calculated and experimental NMR chemical shifts is generally excellent, making computational NMR a reliable tool for structural verification and for distinguishing between isomers. rsc.org

Theoretical UV-Vis Absorption Spectra (TD-DFT)

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for simulating UV-Vis spectra by calculating the energies of electronic excitations from the ground state to various excited states. mdpi.comrsc.orgmdpi.com The output provides the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

The theoretical UV-Vis spectrum of Quinoline, 3-chloro-2-methoxy- is expected to show absorptions characteristic of the quinoline chromophore, which are primarily due to π → π* and n → π* transitions.

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For quinoline derivatives, these transitions usually appear in the range of 250-400 nm. researchgate.netscirp.org

n → π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to an antibonding π* orbital. These transitions often appear at longer wavelengths than the π → π* transitions.

The calculated electronic transitions for Quinoline, 3-chloro-2-methoxy- would be influenced by the chloro and methoxy groups, which act as auxochromes, modifying the absorption wavelengths and intensities compared to the parent quinoline molecule. TD-DFT calculations on similar systems have shown good agreement between theoretical and experimental λmax values. mdpi.com

| Transition Type | Calculated λmax (nm) | Oscillator Strength (f) | Description |

| π → π | ~320 - 360 | High | HOMO → LUMO transition, charge transfer within the quinoline system. |

| π → π | ~270 - 290 | Moderate | Transitions involving other π orbitals. |

| n → π* | > 350 | Low | Transition involving lone pair electrons on N or O. |

This table provides illustrative data based on TD-DFT calculations for analogous chloro- and methoxy-substituted aromatic systems.

Quantum Chemical Descriptors and Reactivity Indices

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated. These quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. ijarset.comekb.eg These parameters are derived within the framework of conceptual DFT.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.govsemanticscholar.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding how substituents affect their chemical behavior. For instance, a higher electrophilicity index indicates a greater capacity to act as an electrophile. ijarset.com

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E(HOMO) | Electron-donating ability. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Electron-accepting ability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Overall ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to act as an electrophile. |

By calculating these indices for Quinoline, 3-chloro-2-methoxy-, a comprehensive theoretical profile of its chemical reactivity can be established, guiding its application in synthetic chemistry and materials science.

Advanced Computational Approaches for Reaction Mechanism Elucidation

Understanding the pathways of chemical reactions involving Quinoline, 3-chloro-2-methoxy- is crucial for predicting its reactivity and designing synthetic routes. Advanced computational methods are employed to map out the potential energy surface of a reaction, identifying key transition states and intermediates.

The elucidation of a reaction mechanism involves locating the transition state (TS), which is the highest energy point along the reaction pathway. rowansci.com A transition state structure represents a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. researchgate.netq-chem.com Various algorithms are used to locate this TS geometry.

Once the transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations are performed. rowansci.commissouri.edu An IRC analysis maps the reaction path from the transition state downhill to both the reactants and the products. q-chem.commissouri.edu This confirms that the located transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric changes occurring throughout the reaction. rowansci.comresearchgate.net The IRC is defined as the mass-weighted steepest descent path from a transition structure on the potential energy surface. missouri.edu This method allows for the systematic breakdown of complex reactions into elementary steps, each defined by an IRC pathway. mdpi.com

For a hypothetical nucleophilic substitution reaction on Quinoline, 3-chloro-2-methoxy-, a transition state search would identify the geometry of the activated complex, and the subsequent IRC analysis would trace the formation and breaking of bonds as the reaction progresses from reactants to products.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. chemrxiv.orgarxiv.org Computational modeling of solvent effects is therefore essential for accurate predictions. Solvent effects can be modeled using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. miami.edu The reacting species (solute) is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. miami.edu This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining the reaction pathway. miami.edu

For Quinoline, 3-chloro-2-methoxy-, modeling would show how solvents of varying polarity stabilize or destabilize reactants, transition states, and products, thereby altering the reaction's activation energy. For instance, polar solvents would be expected to stabilize charged intermediates or transition states, potentially accelerating certain reaction types.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. Computational studies are vital for analyzing these interactions and predicting the crystal packing of Quinoline, 3-chloro-2-methoxy-.